molecular formula C16H19NSe B14207611 Benzenemethanamine, N-[2-(phenylseleno)propyl]- CAS No. 831200-62-5

Benzenemethanamine, N-[2-(phenylseleno)propyl]-

Cat. No.: B14207611
CAS No.: 831200-62-5
M. Wt: 304.3 g/mol
InChI Key: LFFGRFPDTQWPGW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2-(phenylseleno)propyl]- is an organic compound with the molecular formula C16H19NSe This compound features a benzenemethanamine backbone with a phenylseleno group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propyl]- typically involves the reaction of benzenemethanamine with a phenylseleno compound under controlled conditions. One common method includes the use of a selenation reagent such as diphenyl diselenide in the presence of a base like sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[2-(phenylseleno)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: Reduction reactions can convert the selenoxide back to the selenide form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Regeneration of the selenide form.

    Substitution: Various substituted benzenemethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, N-[2-(phenylseleno)propyl]- has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)propyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may exert its effects by modulating oxidative stress and interacting with specific enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of the phenylseleno group.

    Benzenemethanamine, N-phenyl-: Lacks the selenium atom, making it less reactive in redox reactions.

Uniqueness

Benzenemethanamine, N-[2-(phenylseleno)propyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. The selenium atom plays a crucial role in its redox properties and interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

831200-62-5

Molecular Formula

C16H19NSe

Molecular Weight

304.3 g/mol

IUPAC Name

N-benzyl-2-phenylselanylpropan-1-amine

InChI

InChI=1S/C16H19NSe/c1-14(18-16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3

InChI Key

LFFGRFPDTQWPGW-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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